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Compound of Interest

Compound Name:
4-ethoxy-N-(2-

methylphenyl)benzamide

Cat. No.: B336460

Get Quote

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development

Professionals Compound: 4-Ethoxy-N-(2-methylphenyl)benzamide (CAS: 346693-56-9) |

Formula: C₁₆H₁₇NO₂ | MW: 255.32 g/mol

Executive Summary
In contemporary drug discovery, benzamide derivatives serve as privileged scaffolds,

frequently utilized as kinase inhibitors, CNS-active agents, and allosteric modulators. 4-
Ethoxy-N-(2-methylphenyl)benzamide is a structurally rich molecule comprising an electron-

rich 4-ethoxybenzoyl moiety linked via an amide bond to an ortho-methyl substituted aniline (o-

toluidine) ring.

This whitepaper provides an in-depth, causality-driven breakdown of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this compound. Rather

than merely listing data points, this guide elucidates the underlying quantum mechanical and

physical chemical principles dictating these spectroscopic signatures, establishing a self-

validating framework for structural elucidation.
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Spectroscopic Validation Workflow
To ensure high-fidelity structural confirmation, a multi-modal approach is mandatory. Relying on

a single spectroscopic method introduces the risk of structural misassignment, particularly with

regioisomers. The following workflow outlines the standard operating procedure for orthogonal

validation.

Sample Prep
(>98% Purity)

1H & 13C NMR
(CDCl3, 400MHz)

FT-IR (ATR)
(Solid State)

EI-MS
(70 eV)

Data Synthesis &
Structural Confirmation

Click to download full resolution via product page

Multi-modal spectroscopic validation workflow for benzamide derivatives.

Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy provides the definitive atomic map of the molecule. The presence of the

electron-donating ethoxy group (+R effect) and the sterically encumbered ortho-methyl group

creates distinct electronic environments[1].

¹H NMR Data & Mechanistic Causality
Protocol: Dissolve 5–10 mg of the analyte in 0.5 mL of CDCl₃ containing 0.03% v/v

Tetramethylsilane (TMS). Causality of Protocol: CDCl₃ provides the deuterium signal necessary

for the spectrometer's lock system, compensating for B₀ magnetic field drift over time. Precise

shimming on the Z-axis is required to homogenize the magnetic field, ensuring sharp

Lorentzian lineshapes and accurate resolution of the J-couplings.
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Chemical Shift
(δ, ppm)

Multiplicity Integration
J-Coupling
(Hz)

Assignment &
Causality

1.45 Triplet (t) 3H 7.0

Ethoxy -CH₃:

Standard

aliphatic methyl

coupled to

adjacent CH₂.

2.33 Singlet (s) 3H -

o-Tolyl -CH₃:

Benzylic methyl

group.

Deshielded by

the aromatic ring

current.

4.10 Quartet (q) 2H 7.0

Ethoxy -OCH₂-:

Heavily

deshielded by

the

electronegative

oxygen atom.

6.95 Doublet (d) 2H 8.8

Benzoyl H-3, H-

5: Shielded by

the +R

resonance effect

of the ethoxy

oxygen.

7.08 - 7.28 Multiplet (m) 3H -

o-Tolyl H-3, H-4,

H-5: Overlapping

signals of the

aniline ring.

7.85 Doublet (d) 2H 8.8

Benzoyl H-2, H-

6: Deshielded by

the electron-

withdrawing

carbonyl group.
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7.95 Doublet (d) 1H 8.0

o-Tolyl H-6:

Highly

deshielded due

to proximity to

the anisotropic

cone of the

amide carbonyl.

8.05
Broad Singlet (br

s)
1H -

Amide -NH-:

Broadened by

quadrupolar

relaxation of ¹⁴N

and

intermolecular

hydrogen

bonding.

¹³C NMR Data & Mechanistic Causality
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Chemical Shift (δ, ppm) Carbon Type Assignment & Causality

14.8 Primary (CH₃)
Ethoxy -CH₃: Standard

aliphatic carbon.

17.8 Primary (CH₃) o-Tolyl -CH₃: Benzylic carbon.

63.7 Secondary (CH₂)
Ethoxy -OCH₂-: Deshielded by

direct oxygen attachment.

114.2 Tertiary (CH)

Benzoyl C-3, C-5: High

electron density from ethoxy

+R effect.

123.1 - 130.5 Tertiary (CH)

Aromatic CH carbons:

Resonances for the remaining

unsubstituted ring carbons.

127.2 Quaternary (C)
Benzoyl C-1: Attachment point

to the carbonyl.

136.0 Quaternary (C)
o-Tolyl C-1: Attachment point

to the amide nitrogen.

161.8 Quaternary (C)
Benzoyl C-4: Directly attached

to the ethoxy oxygen.

165.5 Quaternary (C)

Amide C=O: Highly deshielded

sp² hybridized carbonyl

carbon.

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional group architecture. The amide bond in this

molecule is a secondary amide, which exhibits highly characteristic vibrational modes[2].

Protocol: Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR with a

diamond or ZnSe crystal. Causality of Protocol: Prior to sample application, a background

spectrum must be collected and subtracted. This eliminates the vibrational signatures of

atmospheric H₂O vapor (complex multiplet ~3600 cm⁻¹) and CO₂ (~2350 cm⁻¹), preventing

spectral interference.
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Wavenumber
(cm⁻¹)

Intensity Assignment
Mechanistic
Causality

~3300 Medium, Sharp N-H Stretch

Secondary amides

show a distinct N-H

stretch. Hydrogen

bonding in the solid

state lowers this

frequency compared

to the gas phase.

~2980, 2930 Weak C-H Stretch (sp³)

Asymmetric and

symmetric stretching

of the ethoxy and

methyl groups.

~1645 Strong Amide I (C=O)

Primarily C=O

stretching.

Conjugation with the

aromatic ring lowers

the frequency from a

standard ketone

(~1715 cm⁻¹).

~1530 Strong Amide II

A coupled mode

involving N-H in-plane

bending and C-N

stretching.

~1250, 1040 Strong C-O-C Stretch

Asymmetric (~1250)

and symmetric

(~1040) stretching of

the alkyl aryl ether

linkage.

~830, 750 Strong C-H Out-of-Plane

Bending modes

indicative of para-

substitution (~830)

and ortho-substitution

(~750).
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Mass Spectrometry (EI-MS) & Fragmentation
Dynamics
Electron Ionization (EI) at 70 eV is the gold standard for structural fingerprinting. The high-

energy electron beam strips an electron from the molecule (typically from the heteroatoms O or

N), forming a highly unstable radical cation [M]⁺• that rapidly undergoes unimolecular

dissociation[3].

Protocol: Introduce the sample via a direct insertion probe or GC inlet. Ionize using a 70 eV

tungsten filament. Causality of Protocol: 70 eV is universally utilized because it provides a

massive excess of energy over the first ionization potential of organic molecules (~9-10 eV).

This excess energy drives reproducible, deep fragmentation, allowing the resulting spectra to

be matched against global databases (e.g., NIST).

Fragmentation Pathway Diagram

Molecular Ion [M]⁺
m/z 255

4-Ethoxybenzoyl Cation
m/z 149 (Base Peak)

 α-cleavage (- o-toluidine)

o-Toluidine Radical Cation
m/z 107

 α-cleavage (- 4-ethoxybenzoyl)

4-Ethoxyphenyl Cation
m/z 121

 - CO (28 Da)

Click to download full resolution via product page

Primary EI-MS fragmentation pathways of 4-ethoxy-N-(2-methylphenyl)benzamide.

Key Ion Assignments
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m/z
Relative
Abundance

Ion Structure
Fragmentation
Mechanism

255 15 - 30% [M]⁺•
The intact molecular

radical cation.

149 100% (Base Peak) [4-Ethoxybenzoyl]⁺

Formed via α-

cleavage at the amide

bond. The resonance-

stabilized acylium ion

is highly favored,

making it the most

abundant species.

121 40 - 60% [4-Ethoxyphenyl]⁺

Formed by the

subsequent extrusion

of neutral carbon

monoxide (CO, 28 Da)

from the m/z 149

acylium ion.

107 10 - 20% [o-Toluidine]⁺•

Formed via the

alternative charge

retention on the

aniline fragment

during α-cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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